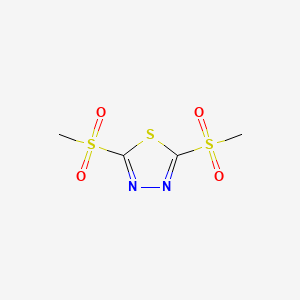

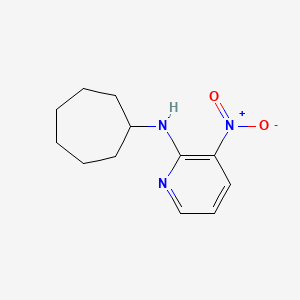

![molecular formula C22H22F4N4O5S B11927055 N-{3-[(2S,5R)-6-amino-5-(ethanesulfonyl)-2-(fluoromethyl)-5-methyl-2,3,4,5-tetrahydropyridin-2-yl]-4-fluorophenyl}-2,2-difluoro-2H-[1,3]dioxolo[4,5-c]pyridine-6-carboxamide](/img/structure/B11927055.png)

N-{3-[(2S,5R)-6-amino-5-(ethanesulfonyl)-2-(fluoromethyl)-5-methyl-2,3,4,5-tetrahydropyridin-2-yl]-4-fluorophenyl}-2,2-difluoro-2H-[1,3]dioxolo[4,5-c]pyridine-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

JNJ-67569762 is a novel compound belonging to the class of 2-aminotetrahydropyridine-based selective inhibitors of beta-site amyloid precursor protein cleaving enzyme 1 (BACE1). This compound was developed to target the S3 pocket of BACE1, which is involved in the production of amyloid beta, a key component in the formation of amyloid plaques in Alzheimer’s disease .

Preparation Methods

The synthesis of JNJ-67569762 involves several steps, including the preparation of heteroaryl acid building blocks and the diastereoselective synthesis using a chiral sulfoxide. The final compound is obtained through a series of reactions, including hydrogenation, sulfonylation, and cyclization . The industrial production methods involve optimizing the reaction conditions to ensure high yield and purity, while addressing issues related to reactive metabolite formation, cardiovascular safety, and central nervous system toxicity .

Chemical Reactions Analysis

JNJ-67569762 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfoxide group back to the sulfide.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group. Common reagents used in these reactions include hydrogen gas for hydrogenation, sulfonyl chlorides for sulfonylation, and various oxidizing and reducing agents

Scientific Research Applications

JNJ-67569762 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: The compound serves as a model for studying the structure-activity relationship of BACE1 inhibitors.

Biology: It is used to investigate the biological pathways involved in amyloid beta production and its role in Alzheimer’s disease.

Mechanism of Action

JNJ-67569762 exerts its effects by selectively inhibiting BACE1, an enzyme responsible for the cleavage of amyloid precursor protein (APP) to produce amyloid beta. The compound binds to the S3 pocket of BACE1, preventing the enzyme from interacting with APP and thereby reducing the production of amyloid beta . This selective inhibition is achieved through the modulation of the compound’s pKa and lipophilicity by a pending sulfonyl group, as well as the formation of intramolecular hydrogen bonds that enhance brain penetration .

Comparison with Similar Compounds

JNJ-67569762 is unique among BACE1 inhibitors due to its high selectivity for BACE1 over BACE2, achieved through the targeting of the S3 pocket with a novel bicyclic ring system . Similar compounds include:

Verubecestat: Another BACE1 inhibitor, but with lower selectivity and higher risk of side effects.

Lanabecestat: A BACE1 inhibitor with a different mechanism of action and lower brain penetration.

Atabecestat: A BACE1 inhibitor with similar selectivity but different pharmacokinetic properties

Properties

Molecular Formula |

C22H22F4N4O5S |

|---|---|

Molecular Weight |

530.5 g/mol |

IUPAC Name |

N-[3-[(2S,5R)-6-amino-5-ethylsulfonyl-2-(fluoromethyl)-5-methyl-3,4-dihydropyridin-2-yl]-4-fluorophenyl]-2,2-difluoro-[1,3]dioxolo[4,5-c]pyridine-6-carboxamide |

InChI |

InChI=1S/C22H22F4N4O5S/c1-3-36(32,33)20(2)6-7-21(11-23,30-19(20)27)13-8-12(4-5-14(13)24)29-18(31)15-9-16-17(10-28-15)35-22(25,26)34-16/h4-5,8-10H,3,6-7,11H2,1-2H3,(H2,27,30)(H,29,31)/t20-,21-/m1/s1 |

InChI Key |

NDIQAOIHFVWZJQ-NHCUHLMSSA-N |

Isomeric SMILES |

CCS(=O)(=O)[C@@]1(CC[C@@](N=C1N)(CF)C2=C(C=CC(=C2)NC(=O)C3=NC=C4C(=C3)OC(O4)(F)F)F)C |

Canonical SMILES |

CCS(=O)(=O)C1(CCC(N=C1N)(CF)C2=C(C=CC(=C2)NC(=O)C3=NC=C4C(=C3)OC(O4)(F)F)F)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

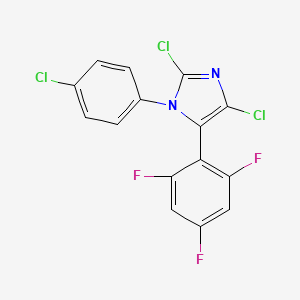

![3,6-Di-1-azetidinyl-9-[[4-[(1,2,4,5-tetrazin-3-yl)benzyl]carbamoyl]-2-carboxyphenyl]xanthylium, inner salt](/img/structure/B11927020.png)

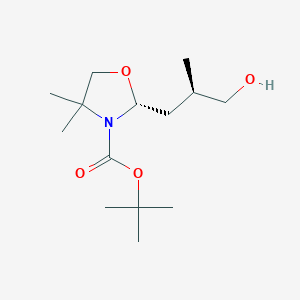

![(1S)-1-[(1R,3R,4R,5R)-4-(benzoyloxy)-5-methyl-2,6-dioxabicyclo[3.1.0]hexan-3-yl]ethyl benzoate](/img/structure/B11927025.png)

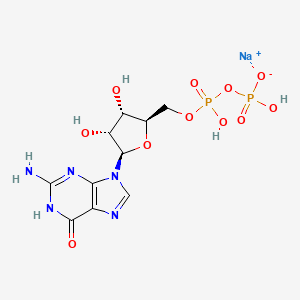

![(R)-3-(Diphenylphosphino)-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B11927048.png)

![6-Hydroxy-1H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B11927062.png)